2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-(4-pentylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-12H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPSUSDKWILEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442182 |

Source

|

| Record name | 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-17-8 |

Source

|

| Record name | 2,3-Difluoro-4′-pentyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 2,3-Difluoro-4'-pentyl-1,1'-biphenyl: A Key Intermediate for Advanced Materials

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, a fluorinated biphenyl derivative of significant interest in materials science, particularly in the development of liquid crystals.[1][2] The introduction of fluorine atoms into the biphenyl scaffold critically modulates the molecule's dielectric anisotropy, viscosity, and other physical properties, making it a valuable component in liquid crystal displays (LCDs) and other electro-optical devices.[2] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines purification procedures, and describes the essential analytical techniques required for comprehensive structural elucidation and purity assessment.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl derivatives form the core structure of many liquid crystal molecules. The strategic placement of substituents on the biphenyl core allows for the fine-tuning of mesomorphic and electronic properties. The 2,3-difluoro substitution pattern, combined with a 4'-pentyl chain, creates a molecule with a specific balance of polarity, polarizability, and molecular shape conducive to forming nematic liquid crystal phases.[3][4]

The causality behind this choice lies in the unique properties of fluorine:

-

High Electronegativity: The C-F bond is highly polarized, which can introduce a significant dipole moment and influence the dielectric anisotropy of the final material.

-

Steric Effects: The relatively small size of fluorine allows for its incorporation without causing major steric hindrance that might disrupt the desired elongated molecular shape required for liquid crystallinity.

-

Metabolic Stability: In pharmaceutical contexts, fluorination is known to enhance metabolic stability, a principle that translates to increased chemical robustness in materials science applications.[5]

This guide provides researchers and development professionals with the necessary expertise to synthesize and validate this key chemical intermediate.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

For the construction of the C-C bond between the two aromatic rings, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[6][7] Its selection is based on several key advantages over other cross-coupling methods:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving the integrity of the fluorine substituents.

-

High Functional Group Tolerance: It is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[6]

-

Commercial Availability of Reagents: The required boronic acids and aryl halides are readily available.

-

Low Toxicity: The boron-containing byproducts are generally considered to be of low toxicity and are easily removed during workup.[7]

The retrosynthetic analysis breaks the target molecule into two key synthons: a difluorinated arylboronic acid and a pentyl-substituted aryl bromide.

Synthetic Workflow Diagram

Caption: Workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of novel fluorinated biphenyl compounds.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| 1-Bromo-2,3-difluorobenzene | 192.99 | 1.93 g | 10.0 |

| (4-Pentylphenyl)boronic Acid | 192.08 | 2.11 g | 11.0 |

| Pd(PPh₃)₄ | 1155.56 | 173 mg | 0.15 (1.5 mol%) |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.18 g | 15.0 |

| 1,4-Dioxane | - | 40 mL | - |

| Deionized Water | - | 10 mL | - |

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2,3-difluorobenzene (10.0 mmol), (4-Pentylphenyl)boronic acid (11.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Base Addition: Add 1,4-Dioxane (40 mL) and the potassium phosphate solution (15.0 mmol dissolved in 10 mL of deionized water) via syringe. The biphasic solvent system and a strong base are essential for the transmetalation step in the catalytic cycle.[8]

-

Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.[6]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 1-bromo-2,3-difluorobenzene to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base to form a boronate complex, transfers its pentylphenyl group to the Pd(II) center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex (the difluorophenyl and the pentylphenyl groups) couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the final biphenyl product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts. Subsequent characterization is required to confirm the identity, structure, and purity of the final compound.

Purification Protocol: Flash Column Chromatography

-

Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

-

Eluent System: A non-polar solvent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective. Start with 100% hexane and gradually increase polarity if necessary.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the prepared column. Elute the product, collecting fractions and monitoring them by TLC.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Workflow Diagram

Caption: Workflow for product characterization.

Characterization Techniques and Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination.[9] The spectra should be recorded in a deuterated solvent like CDCl₃.[10]

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H) | 7.50 - 7.10 | Multiplet | H-H, H-F couplings | 7H |

| -CH₂- (benzylic) | ~2.65 | Triplet | J ≈ 7.6 | 2H |

| -CH₂- (internal) | 1.70 - 1.55 | Multiplet | - | 4H |

| -CH₂- (internal) | 1.40 - 1.30 | Multiplet | - | 2H |

| -CH₃ | ~0.90 | Triplet | J ≈ 7.3 | 3H |

Causality: The aromatic protons will appear as a complex multiplet due to spin-spin coupling between adjacent protons (H-H) and through-space coupling with the fluorine atoms (H-F). The pentyl chain protons will show characteristic aliphatic region signals, with the benzylic protons shifted downfield due to the influence of the aromatic ring.

Expected ¹³C NMR Data:

| Carbons | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) |

|---|---|---|

| C-F | 152 - 148 | Doublet of Doublets (dd) |

| C-F | 150 - 146 | Doublet of Doublets (dd) |

| Aromatic (C, CH) | 139 - 115 | Varies (some show C-F coupling) |

| Aliphatic (-CH₂-, -CH₃) | 36 - 14 | Singlets |

Causality: The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF) and appear as doublets (or doublet of doublets if coupled to two different fluorine atoms). Other aromatic carbons will show smaller two- or three-bond C-F couplings.

2. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Expected Mass Spectrometry Data:

| Technique | Ionization Mode | Expected m/z | Formula |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 260.14 | [C₁₇H₁₈F₂]⁺ |

| ESI-MS | Electrospray Ionization (+) | 261.15 | [C₁₇H₁₈F₂ + H]⁺ |

The molecular formula is C₁₇H₁₈F₂ and the molecular weight is 260.32 g/mol . The high-resolution mass spectrum should match the calculated exact mass (260.1376) to within 5 ppm, confirming the elemental composition.[11]

Conclusion

This guide has detailed a reliable and well-grounded methodology for the synthesis and characterization of this compound. The use of the Suzuki-Miyaura coupling provides an efficient route to this valuable fluorinated intermediate.[8] The described characterization workflow, employing NMR and mass spectrometry, ensures the unambiguous confirmation of the product's structure and purity. This compound serves as a critical building block for the development of next-generation materials, particularly for the liquid crystal industry, where precise molecular engineering dictates performance.

References

- Benchchem. Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.

- MDPI. (2017-02-28).

- ResearchGate. (2017-02-28). (PDF)

- ACS Publications. (2017-11-21).

- ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

- ACS Publications. (2022-03-18). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.

- Supporting Information.

- NIH. (2023-08-05). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- NIH. (2023-06-16).

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Wikipedia. 4-Cyano-4'-pentylbiphenyl.

- ResearchG

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- NIST WebBook. 1,1'-Biphenyl, 2,3,3',4,4'-pentachloro-.

- ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum.

- Sigma-Aldrich. Liquid crystal.

- Google Patents. EP0893421A1 - Alkenyl compounds, liquid crystal compositions, and liquid crystal display devices.

- The Royal Society of Chemistry. c4ob02436b1.pdf.

- PubMed. (1998). Ion Trap Mass Spectrometry for the Characterization of N-methyl-1- (3,4-methylene-dioxyphenyl)-2-butanamine and N-ethyl-3,4- Methylenedioxyamphetamine, Two Widely Distributed Street Drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. epfl.ch [epfl.ch]

- 11. Ion trap mass spectrometry for the characterization of N-methyl-1- (3,4-methylene-dioxyphenyl)-2-butanamine and N-ethyl-3,4- methylenedioxyamphetamine, two widely distributed street drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Fluorinated Biphenyl Liquid Crystals

Part 1: Introduction to Fluorinated Biphenyl Liquid Crystals

Significance in Advanced Materials and Display Technologies

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. This duality has made them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The ability to manipulate the orientation of LC molecules with an external electric field, thereby altering the passage of light, forms the fundamental principle behind the operation of these displays.

Among the vast library of liquid crystalline materials, fluorinated biphenyls have emerged as a cornerstone for high-performance applications. Their molecular structure, consisting of two linked phenyl rings with fluorine substituents, provides a versatile platform for fine-tuning the physical properties required for advanced electro-optical devices.

The Role of Fluorine Substitution: A Paradigm Shift in Physical Properties

The introduction of fluorine atoms into the biphenyl core is not a trivial modification; it is a strategic design choice that profoundly impacts the material's physical characteristics. The high electronegativity and small van der Waals radius of fluorine introduce strong dipole moments and alter intermolecular interactions without significantly increasing the molecule's size. This leads to a remarkable ability to engineer the dielectric anisotropy, birefringence, viscosity, and other critical parameters of the liquid crystal.[1][2]

The strategic placement of fluorine atoms allows for the creation of materials with either positive or negative dielectric anisotropy, a crucial factor in determining the switching mode of an LCD.[3][4] Furthermore, fluorination can lead to a reduction in viscosity, which is essential for achieving the fast response times demanded by modern displays.[5][6] The influence of fluorine extends to the material's phase behavior, affecting the clearing point and the stability of the desired liquid crystalline phases.[5][6]

Scope of the Technical Guide

This technical guide provides a comprehensive exploration of the core physical properties of fluorinated biphenyl liquid crystals. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of these fascinating materials. The guide will delve into the fundamental principles governing their physical behavior, the profound influence of fluorination, and the experimental techniques used for their characterization. Through a combination of in-depth explanations, structured data, and detailed experimental protocols, this guide aims to be an invaluable resource for both seasoned experts and newcomers to the field.

Part 2: Core Physical Properties and the Influence of Fluorination

The performance of a liquid crystal in any application is dictated by a set of key physical properties. In the context of fluorinated biphenyls, these properties are intricately linked to the degree and position of fluorine substitution.

Dielectric Anisotropy (Δε)

2.1.1. Fundamental Principles and its Importance in Electro-Optical Switching

Dielectric anisotropy (Δε = ε|| - ε⊥) is a measure of the difference in the material's dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director, which represents the average orientation of the long molecular axes. This property is paramount for electro-optical applications as it determines how the liquid crystal molecules will align in an electric field. A positive Δε indicates that the molecules will align parallel to the field, while a negative Δε will cause them to align perpendicularly.[3]

2.1.2. Impact of Fluorine Position and Number on Δε

The strong dipole moment of the C-F bond is the primary tool for engineering the dielectric anisotropy of biphenyl liquid crystals. The position of the fluorine atom on the biphenyl core has a dramatic effect:

-

Terminal Fluorination: A fluorine atom at the end of the molecule generally leads to a large positive Δε.

-

Lateral Fluorination: Fluorine atoms on the sides of the biphenyl core introduce a dipole moment perpendicular to the long molecular axis, resulting in a negative Δε.[3][4]

The number of fluorine substituents also plays a crucial role; increasing the number of lateral fluorine atoms can lead to a more negative Δε.[7][8]

2.1.3. Experimental Determination of Dielectric Anisotropy

The dielectric anisotropy is typically measured using dielectric spectroscopy.

Experimental Protocol: Dielectric Spectroscopy for Δε Measurement

Objective: To determine the dielectric anisotropy (Δε) of a fluorinated biphenyl liquid crystal.

Materials & Equipment:

-

Liquid crystal sample

-

Indium Tin Oxide (ITO) coated glass cells with a known thickness (e.g., 5-20 µm) and alignment layers (planar and homeotropic)

-

Impedance analyzer or LCR meter

-

Temperature-controlled hot stage

-

Function generator and voltage amplifier (for applying a bias voltage)

-

Polarizing optical microscope

Methodology:

-

Sample Preparation:

-

Fill two types of LC cells with the fluorinated biphenyl sample in its isotropic phase via capillary action:

-

A planar aligned cell, where the director is parallel to the glass substrates.

-

A homeotropic aligned cell, where the director is perpendicular to the substrates.

-

-

Slowly cool the cells to the desired measurement temperature within the nematic phase. Verify the alignment quality using a polarizing optical microscope.

-

-

Measurement of ε⊥:

-

Place the planar aligned cell on the hot stage.

-

Connect the ITO electrodes to the impedance analyzer.

-

Measure the capacitance (C⊥) of the cell at a specific frequency (typically 1 kHz).

-

Calculate the perpendicular component of the dielectric permittivity using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

-

-

Measurement of ε||:

-

Place the homeotropic aligned cell on the hot stage.

-

Measure the capacitance (C||) in the same manner as for the planar cell.

-

Calculate the parallel component of the dielectric permittivity using the formula: ε|| = (C|| * d) / (ε₀ * A)

-

-

Calculation of Δε:

-

Calculate the dielectric anisotropy using the measured values: Δε = ε|| - ε⊥

-

Data Analysis:

-

Repeat the measurements at various temperatures to study the temperature dependence of Δε.

-

The accuracy of the measurement depends on the precise knowledge of the cell's dimensions and the quality of the alignment.

Diagram: Influence of Fluorine Position on Dielectric Anisotropy

Caption: Fluorine substitution position dictates the sign of dielectric anisotropy.

Birefringence (Δn)

2.2.1. The Origin of Optical Anisotropy in Liquid Crystals

Birefringence, or optical anisotropy (Δn = ne - no), is the difference between the extraordinary (ne, parallel to the director) and ordinary (no, perpendicular to the director) refractive indices. This property arises from the anisotropic polarizability of the elongated liquid crystal molecules. Light polarized parallel to the molecular long axis experiences a different refractive index than light polarized perpendicular to it. High birefringence is often desirable for applications requiring a large phase shift, such as in telecommunications.[9]

2.2.2. Tuning Birefringence with Fluorinated Biphenyls

The introduction of fluorine can influence the birefringence of biphenyl liquid crystals, although its effect is generally less pronounced than on the dielectric anisotropy. The high electron density of the biphenyl core contributes significantly to the overall polarizability. While fluorine itself has low polarizability, its electron-withdrawing nature can affect the conjugation of the biphenyl system, thereby subtly modifying the birefringence.[10] In some cases, fluorination can lead to a slight decrease in birefringence.[7][8]

2.2.3. Measurement of Birefringence

A common and straightforward method for measuring the refractive indices of a liquid crystal is by using an Abbé refractometer.

Experimental Protocol: Birefringence Measurement using an Abbé Refractometer

Objective: To measure the ordinary (no) and extraordinary (ne) refractive indices and determine the birefringence (Δn) of a fluorinated biphenyl liquid crystal.

Materials & Equipment:

-

Abbé refractometer with a polarizing eyepiece and a temperature-controlled prism

-

Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

-

Liquid crystal sample

-

Glass slides with a homeotropically aligning coating

-

Lens tissue and appropriate solvent for cleaning

Methodology:

-

Refractometer Calibration:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

-

Measurement of no:

-

Apply a small drop of the liquid crystal sample onto the prism of the refractometer.

-

Use a standard, untreated glass slide to spread the sample into a thin layer. In this unaligned state, the measurement will yield the ordinary refractive index, no.

-

Observe the borderline through the eyepiece and adjust the compensator to eliminate any color dispersion.

-

Align the borderline with the crosshairs and read the refractive index value from the scale. This is no.

-

-

Measurement of ne:

-

Clean the prism thoroughly.

-

Apply a fresh drop of the liquid crystal sample onto the prism.

-

Use a glass slide with a homeotropic alignment layer to spread the sample. This will align the LC molecules perpendicular to the prism surface.

-

Rotate the polarizing eyepiece to observe the two distinct borderlines corresponding to ne and no.

-

Measure both refractive indices. The higher value corresponds to ne.

-

-

Calculation of Δn:

-

Calculate the birefringence using the measured values: Δn = ne - no

-

Data Analysis:

-

Perform measurements at different temperatures to determine the temperature dependence of the birefringence.

-

Ensure the monochromatic light source is stable throughout the measurement for accurate results.

Table: Physical Properties of Selected Fluorinated Biphenyl Liquid Crystals

| Compound | Structure | Δε at 25°C | Δn at 589 nm, 25°C | γ₁ (mPa·s) at 25°C | T₋ (°C) |

| 4-Cyano-4'-pentylbiphenyl (5CB) | C₅H₁₁-(Ph)₂-CN | +11.5 | 0.19 | 25 | 35.3 |

| 4-Pentyl-2',3'-difluoro-1,1'-biphenyl | C₅H₁₁-(Ph-F₂)-(Ph) | -3.7 | 0.12 | 30 | 30 |

| 4'-Ethyl-2-fluoro-4-propyl-1,1'-biphenyl | C₃H₇-(Ph-F)-(Ph)-C₂H₅ | +4.2 | 0.15 | 22 | 45 |

Note: The values in this table are representative and can vary depending on the specific isomer and measurement conditions. The structures are simplified representations.

Rotational Viscosity (γ₁)

2.3.1. Viscosity as a Determinant of Switching Speed

Rotational viscosity (γ₁) is a measure of the internal friction that opposes the reorientation of the liquid crystal director. It is a critical parameter for display applications, as it directly influences the switching speed of the device. A lower rotational viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field, resulting in faster response times.[11]

2.3.2. Fluorine's Effect on Reducing Viscosity

Fluorination, particularly with lateral substituents, can lead to a decrease in rotational viscosity.[5][6] This is attributed to several factors, including a reduction in intermolecular interactions and a disruption of the molecular packing. The smaller size of the fluorine atom compared to other substituents allows for molecular engineering that minimizes steric hindrance during reorientation.

2.3.3. Experimental Protocol for Rotational Viscosity Measurement

The rotational viscosity is often determined by measuring the transient current response of a liquid crystal cell to a switching voltage.

Experimental Protocol: Rotational Viscosity Measurement by the Transient Current Method

Objective: To determine the rotational viscosity (γ₁) of a fluorinated biphenyl liquid crystal.

Materials & Equipment:

-

Planar aligned liquid crystal cell

-

Function generator

-

Voltage amplifier

-

Digital oscilloscope

-

Series resistor of known value

-

Temperature-controlled hot stage

Methodology:

-

Circuit Setup:

-

Connect the function generator, voltage amplifier, LC cell, and series resistor in a series circuit.

-

Connect the oscilloscope across the series resistor to measure the voltage drop, which is proportional to the current.

-

-

Measurement Procedure:

-

Apply a square wave voltage to the circuit. The amplitude of the voltage should be sufficient to switch the liquid crystal molecules.

-

When the voltage is applied, the LC molecules reorient, causing a change in the cell's capacitance. This change in capacitance results in a transient current peak.

-

Capture the transient current waveform on the oscilloscope.

-

-

Data Analysis:

-

The area under the transient current peak is related to the change in the electric displacement.

-

The rotational viscosity can be calculated from the decay time of the transient current and other material parameters using the following relationship: γ₁ ≈ (V² * τ) / (d² * K) where V is the applied voltage, τ is the decay time constant, d is the cell thickness, and K is the relevant elastic constant. More rigorous analysis involves fitting the current response to theoretical models.

-

Elastic Constants (Kᵢᵢ)

2.4.1. The Frank Elastic Constants: Splay (K₁₁), Twist (K₂₂), and Bend (K₃₃)

The elastic properties of a nematic liquid crystal are described by the Frank elastic constants, which correspond to three fundamental types of deformation of the director field: splay (K₁₁), twist (K₂₂), and bend (K₃₃).[12] These constants represent the energy required to induce these deformations and are crucial for determining the threshold voltage for switching and the stability of different liquid crystal configurations.

2.4.2. Influence of Molecular Structure and Fluorination on Elasticity

The elastic constants are sensitive to the molecular shape and intermolecular interactions. Generally, molecules with a higher length-to-breadth ratio tend to have a larger K₃₃/K₁₁ ratio. The introduction of fluorine can influence the elastic constants by altering the molecular shape and dipole moment, but the effects are often complex and depend on the specific substitution pattern.[13]

2.4.3. Techniques for Measuring Elastic Constants

The elastic constants are typically determined by observing the response of the liquid crystal to an external electric or magnetic field, a phenomenon known as the Fréedericksz transition.

Experimental Protocol: Measurement of Elastic Constants via the Fréedericksz Transition

Objective: To determine the splay (K₁₁) and bend (K₃₃) elastic constants of a fluorinated biphenyl liquid crystal.

Materials & Equipment:

-

Planar and homeotropic aligned liquid crystal cells

-

Function generator and voltage amplifier

-

He-Ne laser

-

Photodetector

-

Polarizers

-

Temperature-controlled hot stage

-

Electromagnet (for K₂₂ measurement)

Methodology:

-

Measurement of K₁₁ (Splay):

-

Use a planar aligned cell and place it between crossed polarizers in the path of the laser beam.

-

Apply an AC voltage across the cell and slowly increase its amplitude.

-

At a certain threshold voltage (Vth,splay), the director will start to deform. This can be detected as a change in the transmitted light intensity.

-

The splay elastic constant is calculated using the formula: K₁₁ = ε₀ * Δε * (Vth,splay / π)²

-

-

Measurement of K₃₃ (Bend):

-

Use a homeotropic aligned cell and follow a similar procedure as for K₁₁.

-

The threshold voltage for the bend deformation (Vth,bend) is measured.

-

The bend elastic constant is calculated using the formula: K₃₃ = ε₀ * |Δε| * (Vth,bend / π)²

-

-

Measurement of K₂₂ (Twist):

-

The twist elastic constant is more challenging to measure electrically. It is often determined by applying a magnetic field to a twisted nematic cell and observing the threshold for deformation.

-

Data Analysis:

-

The threshold voltage needs to be determined accurately for reliable calculation of the elastic constants.

-

The temperature dependence of the elastic constants can be studied by performing the experiment at different temperatures.

Diagram: Frank Elastic Deformations

Caption: The three fundamental elastic deformations in a nematic liquid crystal.

Clearing Point (T₋) and Phase Behavior

2.5.1. The Nematic-to-Isotropic Phase Transition

The clearing point (Tc) is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase. A wide nematic range, i.e., a large difference between the melting point and the clearing point, is desirable for most applications to ensure stable operation over a range of temperatures.

2.5.2. How Fluorination Modulates Mesophase Stability and Clearing Point

The effect of fluorination on the clearing point is complex and depends on the position and number of fluorine substituents. Lateral fluorination often leads to a decrease in the clearing point due to the disruption of the molecular packing and a decrease in the overall molecular anisotropy.[5][6] However, in some cases, specific fluorination patterns can enhance the stability of the nematic phase.[14]

2.5.3. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.

Experimental Protocol: Phase Transition Analysis using DSC

Objective: To determine the clearing point (Tc) and other phase transition temperatures of a fluorinated biphenyl liquid crystal.

Materials & Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

Liquid crystal sample

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the liquid crystal sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan with a lid. Prepare an empty sealed pan as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Program the DSC to heat the sample at a controlled rate (e.g., 5-10 °C/min) through the expected temperature range of the phase transitions.

-

Record the heat flow as a function of temperature.

-

After heating, cool the sample at a controlled rate to observe the transitions upon cooling.

-

-

Data Analysis:

-

The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram.

-

The peak temperature is taken as the transition temperature. The clearing point (Tc) corresponds to the nematic-to-isotropic transition.

-

The area under the peak is proportional to the enthalpy of the transition.

-

This detailed exploration of the core physical properties provides a solid foundation for understanding the behavior of fluorinated biphenyl liquid crystals. The subsequent sections will build upon this by examining the intricate structure-property relationships and the diverse applications of these remarkable materials.

Part 3: Structure-Property Relationships: A Deeper Dive

The true power of fluorinated biphenyl liquid crystals lies in the ability to precisely tailor their physical properties through molecular design. This section explores the nuanced relationships between molecular structure and macroscopic behavior, providing insights into the rational design of next-generation materials.

Molecular Engineering with Fluorinated Biphenyls

The biphenyl core provides a rigid, anisotropic scaffold, while the terminal alkyl chains contribute to the fluidity and influence the mesophase stability. The strategic introduction of fluorine atoms acts as a powerful control element for the electronic and steric properties of the molecule.

Key Molecular Design Considerations:

-

Alkyl Chain Length: Longer alkyl chains tend to promote smectic phases and can influence the clearing point.

-

Linking Groups: While this guide focuses on biphenyls, the principles extend to systems with other linking groups (e.g., esters, tolanes), which can further modify the electronic and geometric anisotropy.[15]

-

Lateral Substituents: Besides fluorine, other lateral groups can be introduced to disrupt packing and lower the melting point, but often at the cost of increased viscosity. Fluorine offers a unique balance of steric and electronic effects.[16]

Synergistic Effects of Multiple Fluorine Substitutions

The effects of multiple fluorine substitutions are not always additive. The interplay between the dipole moments of different C-F bonds and their influence on the overall molecular conformation can lead to complex and sometimes unexpected outcomes. For instance, the combination of lateral and terminal fluorination can be used to create materials with both a high dielectric anisotropy and a low viscosity, a combination that is highly sought after for fast-switching displays.[8][17]

Predictive Modeling and DFT Calculations

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in the design and understanding of liquid crystal materials. DFT calculations can provide insights into:

-

Molecular Geometry: Predicting the most stable conformation of the molecule, including the dihedral angle between the phenyl rings, which influences molecular packing.[17][18]

-

Dipole Moments: Calculating the magnitude and direction of the molecular dipole moment, which is essential for predicting the dielectric anisotropy.[19]

-

Polarizability: Estimating the molecular polarizability, which is related to the birefringence.[7][20]

By correlating these calculated parameters with experimental observations, researchers can develop a deeper understanding of the structure-property relationships and more efficiently design new molecules with desired characteristics.

Part 4: Applications and Future Outlook

The unique and tunable properties of fluorinated biphenyl liquid crystals have led to their widespread use in a variety of applications, with significant potential for future innovations.

Advanced Liquid Crystal Displays (LCDs)

Fluorinated biphenyls are key components in the liquid crystal mixtures used in various LCD modes, including:

-

Twisted Nematic (TN) and Super-Twisted Nematic (STN): These modes typically utilize materials with a positive dielectric anisotropy.

-

In-Plane Switching (IPS) and Fringe-Field Switching (FFS): These modes, known for their wide viewing angles, often employ liquid crystals with a positive dielectric anisotropy.

-

Vertically Aligned (VA): This mode requires materials with a negative dielectric anisotropy, a domain where laterally fluorinated biphenyls excel.[4]

The low viscosity of many fluorinated biphenyls is also crucial for achieving the high frame rates required for gaming monitors and other high-performance displays.

Beyond Displays: Photonics, Sensors, and Smart Materials

The applications of fluorinated biphenyl liquid crystals are expanding beyond traditional displays:

-

Photonics: Their tunable birefringence makes them suitable for use in optical switches, phase modulators, and tunable filters for telecommunications and optical computing.

-

Sensors: The sensitivity of the liquid crystalline state to external stimuli such as temperature, pressure, and chemical analytes can be harnessed to create highly sensitive sensors.

-

Smart Windows: Liquid crystal-based smart windows can electrically control the amount of light and heat passing through, offering energy-efficient solutions for buildings and vehicles.

Emerging Trends and Future Research Directions

The field of fluorinated biphenyl liquid crystals continues to evolve, with several exciting areas of research:

-

Ferroelectric Nematic Liquid Crystals: The discovery of ferroelectric nematic phases opens up possibilities for ultra-fast switching devices. Fluorination plays a key role in the design of molecules that exhibit these phases.[19]

-

Blue Phase Liquid Crystals: These self-assembled, three-dimensional photonic crystals offer unique electro-optical properties. Fluorinated biphenyls are often used as components in the host mixtures for blue phase materials.

-

Sustainable Materials: There is a growing interest in developing liquid crystals from renewable resources and designing materials that are more environmentally friendly.

Part 5: Conclusion

Fluorinated biphenyl liquid crystals represent a remarkable class of materials that have revolutionized the field of information display and continue to enable new technological advancements. The strategic incorporation of fluorine atoms provides an unparalleled level of control over the key physical properties that govern their performance. A thorough understanding of the principles outlined in this guide—from the fundamental physical properties and their measurement to the intricate structure-property relationships—is essential for the continued innovation and application of these versatile materials. As research continues to push the boundaries of molecular design and uncover new liquid crystalline phases, the future of fluorinated biphenyls and their analogs promises to be as dynamic and impactful as their past.

References

-

Chen, R., Mao, Z., Tang, J., Chen, X., Chen, P., & An, Z. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Taylor & Francis Online. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Chen, R., Zhao, W., Chen, X., Chen, P., & An, Z. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. [Link]

-

Chen, R., Mao, Z., Tang, J., Chen, X., Chen, P., & An, Z. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Taylor & Francis Online. [Link]

-

Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - White Rose Research Online. (2025). White Rose University Consortium. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. [Link]

-

Fluorinated liquid crystals - Properties and applications. (2025). ResearchGate. [Link]

-

Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

-

Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals | Request PDF. (2025). ResearchGate. [Link]

-

Measurement of Liquid Crystal Parameters and Physical Properties. (n.d.). ResearchGate. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (n.d.). MDPI. [Link]

-

FLUORINATED BIPHENYLPYRIMIDINE AS A POSSIBLE MATRIX FOR FERROELECTRIC LIQUID CRYSTAL MIXTURES. (n.d.). Elibrary.ru. [Link]

-

Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals | Request PDF. (2025). ResearchGate. [Link]

-

Dielectric anisotropy | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

High Birefringence Liquid Crystals. (n.d.). MDPI. [Link]

-

Liquid Crystals. (n.d.). Defense Technical Information Center. [Link]

-

(PDF) Methods of measuring basic physical parameters of liquid crystals. (2004). ResearchGate. [Link]

- CN104087309A - Fluorine-containing biphenyl acetylene liquid crystal compound and preparation method thereof. (n.d.).

-

Synthesis and mesomorphic properties of several series of fluorinated ester liquid crystals. (2010). ElectronicsAndBooks. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2025). ACS Publications. [Link]

- Physical Properties of Liquid Crystals. (n.d.). Unknown Source.

-

Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (n.d.). MDPI. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]

-

Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). The Royal Society of Chemistry. [Link]

-

Fluorine's Impact on Biphenyl-Cyclohexane LCs. (n.d.). Scribd. [Link]

-

Fluorine in Liquid Crystal Design for Display Applications | Request PDF. (2015). ResearchGate. [Link]

-

A new method for measuring properties of liquid by using a single quartz crystal microbalance. (n.d.). IEEE Xplore. [Link]

-

Determination of the Elasticity Coefficients for Nematic Liquid Crystal Elastomers. (2022). MDPI. [Link]

-

Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (n.d.). MDPI. [Link]

-

Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. (n.d.). Biuletyn WAT. [Link]

-

Liquid Crystals Development of non-reactive fluorine-rich biphenyl molecules and their incorporation into a PDLC system. (2010). ElectronicsAndBooks. [Link]

-

Measuring liquid crystal elastic constants with free energy perturbations. (n.d.). Soft Matter. [Link]

-

(PDF) Elastic Constants of Nematic Liquid Crystals. (2025). ResearchGate. [Link]

-

Figure 1 from Elastic Constants of Nematic Liquid Crystals. (1972). Semantic Scholar. [Link]

-

Rheological properties of some biphenyl liquid crystals. (1984). SciSpace. [Link]

-

(PDF) Elastic properties of bimesogenic liquid crystals. (2025). ResearchGate. [Link]

-

(PDF) Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. (n.d.). ResearchGate. [Link]

Sources

- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. Figure 1 from Elastic Constants of Nematic Liquid Crystals | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. tandfonline.com [tandfonline.com]

"dielectric anisotropy of 2,3-Difluoro-4'-pentyl-1,1'-biphenyl"

An In-Depth Technical Guide to the Dielectric Anisotropy of 2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive examination of the dielectric anisotropy of this compound, a key component in modern liquid crystal mixtures. The unique molecular architecture, specifically the lateral difluoro-substitution on the biphenyl core, imparts a significant negative dielectric anisotropy (Δε < 0), a property essential for advanced liquid crystal display (LCD) technologies. This document elucidates the fundamental principles governing this anisotropy, details a robust experimental methodology for its precise measurement using dielectric spectroscopy, and discusses the critical role of molecular structure in achieving these properties. The intended audience includes researchers, materials scientists, and engineers in the fields of liquid crystal science and display technology, for whom a deep understanding of structure-property relationships is paramount.

Introduction: The Significance of Anisotropy in Liquid Crystals

Liquid crystals (LCs) represent a unique phase of matter, exhibiting the fluidity of a liquid while maintaining a degree of long-range orientational order characteristic of a crystal.[1][2] This orientational order gives rise to anisotropy in their physical properties, including refractive index and dielectric permittivity. Dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε//) and perpendicular (ε⊥) to the average molecular orientation (the director), is a fundamental parameter that dictates the behavior of LCs in an electric field.[3][4]

Fluorinated liquid crystals, particularly those based on biphenyl and terphenyl cores, have become indispensable in the development of high-performance LCDs.[5][6] The incorporation of fluorine atoms allows for the fine-tuning of key material properties, including viscosity, resistivity, and, most critically, dielectric anisotropy.[6][7] this compound is an archetypal example of a liquid crystal engineered to exhibit a negative dielectric anisotropy, a requirement for display modes such as In-Plane Switching (IPS) and Fringe-Field Switching (FFS).

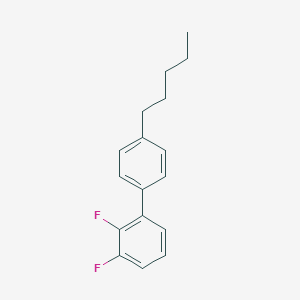

Molecular Profile: this compound

The properties of a liquid crystal molecule are intrinsically linked to its structure. The this compound molecule can be deconstructed into three key components that collectively determine its mesomorphic behavior and dielectric character.

-

Rigid Mesogenic Core: The biphenyl group provides the structural rigidity and rod-like shape necessary for the formation of a liquid crystal phase.

-

Flexible Alkyl Chain: The 4'-pentyl chain is a flexible, non-polar tail that influences the material's melting point and clearing point, thereby defining the temperature range of the nematic phase.

-

Lateral Fluoro Substituents: The two fluorine atoms at the 2 and 3 positions are the most critical feature for its dielectric properties. The strong electronegativity of fluorine creates significant C-F bond dipoles. Due to their lateral positioning, the vector sum of these dipoles results in a strong net dipole moment that is directed perpendicular to the principal molecular axis.[7] This perpendicular dipole moment is the origin of the molecule's negative dielectric anisotropy.

Caption: Molecular structure of this compound.

The Physics of Negative Dielectric Anisotropy

In a nematic liquid crystal, the molecules exhibit a preferred orientation described by a unit vector known as the director (n). When an external electric field (E) is applied, the material develops an electric polarization. Due to the material's anisotropy, the magnitude of this polarization depends on the orientation of the electric field relative to the director.

The dielectric permittivity is a measure of how much a material polarizes in response to an electric field. For a nematic LC, we consider two principal values:

-

ε// (E || n): The permittivity measured when the electric field is parallel to the director.

-

ε⊥ (E ⊥ n): The permittivity measured when the electric field is perpendicular to the director.

The dielectric anisotropy (Δε) is the difference between these two values:

Δε = ε// - ε⊥

For this compound, the large perpendicular dipole moment means the molecule polarizes more strongly when the electric field is perpendicular to its long axis. Consequently, ε⊥ is greater than ε//, leading to a negative dielectric anisotropy (Δε < 0) . This causes the molecules to align themselves perpendicular to an applied electric field to minimize their energy state.

Caption: Experimental workflow for dielectric anisotropy measurement.

Detailed Step-by-Step Methodology

-

Substrate Preparation: Begin with two transparent conductive oxide (e.g., Indium Tin Oxide - ITO) coated glass substrates. Clean them meticulously using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by UV-Ozone treatment to remove organic residues.

-

Alignment Layer Deposition:

-

For Planar Alignment (ε⊥): Spin-coat a thin layer of a planar polyimide alignment agent onto the ITO surface of two substrates. Cure the substrates in an oven according to the manufacturer's specifications. Afterwards, gently rub the surface of each substrate in a single direction with a velvet cloth. This micro-grooving process provides the anchoring energy to align the LC molecules parallel to the rubbing direction. [8] * For Homeotropic Alignment (ε//): Apply a homeotropic alignment layer (e.g., specific polyimides or silanes) to two clean substrates and cure as required. These materials have low surface energy, causing the LC molecules to align perpendicular to the substrate surface.

-

-

Cell Assembly: Assemble a pair of identically treated substrates (either both planar or both homeotropic) with the coated sides facing each other. Use spherical spacers mixed in a UV-curable adhesive to maintain a uniform cell gap (typically 5-10 µm).

-

Cell Filling: Place the empty cell in a vacuum chamber and heat it above the clearing point of this compound (into the isotropic liquid phase). Introduce a drop of the LC to the edge of the cell; the vacuum will ensure a bubble-free filling via capillary action. Cooling the cell slowly back into the nematic phase ensures a well-ordered monodomain texture.

-

Measurement:

-

First, measure the capacitance of the empty cell (C_empty).

-

After filling, place the cell in a temperature-controlled stage. Connect the cell's ITO electrodes to an LCR meter.

-

Apply a low-amplitude AC voltage (e.g., 0.1-0.5 Vrms) at a standard frequency (typically 1 kHz) and record the capacitance of the filled cell (C_filled). [4][7]The low voltage ensures the measurement probes the director's orientation without reorienting it.

-

-

Calculation:

-

The permittivity is calculated using the formula: ε = C_filled / C_empty.

-

For the planar aligned cell, the measurement yields ε⊥.

-

For the homeotropic aligned cell, the measurement yields ε//.

-

Finally, the dielectric anisotropy is calculated: Δε = ε// - ε⊥.

-

Data Presentation

The following table shows representative data for a hypothetical measurement of this compound at 25°C and 1 kHz.

| Parameter | Planar Cell (for ε⊥) | Homeotropic Cell (for ε//) |

| Cell Capacitance, Empty (C_empty) | 25.0 pF | 25.1 pF |

| Cell Capacitance, Filled (C_filled) | 188.3 pF | 80.3 pF |

| Calculated Permittivity (ε) | ε⊥ = 7.5 | ε// = 3.2 |

| Dielectric Anisotropy (Δε) | \multicolumn{2}{c | Δε = 3.2 - 7.5 = -4.3 } |

Conclusion

The compound this compound is a prime example of molecular engineering for advanced material applications. Its negative dielectric anisotropy is a direct consequence of the lateral difluoro-substituents on its rigid core, which create a dominant dipole moment perpendicular to the molecular axis. [7][9]A reliable characterization of this property is achieved through a meticulous process of cell fabrication and dielectric spectroscopy, requiring precise control over surface alignment. [8][10]The resulting negative Δε value is not merely a physical constant but an enabling feature that is critical for the operation of modern, high-performance display technologies that rely on in-plane electric field switching.

References

-

Synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals. Taylor & Francis Online. Available at: [Link]

-

Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, Vol 502, No 1. Available at: [Link]

-

Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. Physical Review Research. Available at: [Link]

-

Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. Available at: [Link]

-

Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. Available at: [Link]

-

Dielectric Spectroscopy of Wide Temperature Range Nematic Liquid Crystal Mixtures. ResearchGate. Available at: [Link]

-

Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. Available at: [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Available at: [Link]

-

Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. Available at: [Link]

-

Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. Available at: [Link]

-

Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. SciSpace. Available at: [Link]

-

Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. Available at: [Link]

-

Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. Available at: [Link]

-

Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. ResearchGate. Available at: [Link]

-

Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. PMC - PubMed Central. Available at: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health (NIH). Available at: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Publications. Available at: [Link]

-

Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. Available at: [Link]

-

4-Cyano-4'-pentylbiphenyl. Wikipedia. Available at: [Link]

-

LIQUID CRYSTAL. ResearchGate. Available at: [Link]

-

Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Dergipark. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Critical Role of Fluorine: A Technical Guide to the Nematic Phase Properties of Difluorinated Biphenyl Compounds

For Immediate Release – This technical guide serves as a deep dive into the nuanced world of difluorinated biphenyl liquid crystals (LCs), offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, characterization, and the profound impact of fluorine substitution on their nematic phase properties. As a cornerstone of modern liquid crystal display (LCD) technology, understanding the structure-property relationships in these materials is paramount for the innovation of next-generation optical and photonic devices.

Introduction: The Unseen Influence of Fluorine in Liquid Crystal Technology

The nematic phase, a state of matter balancing liquid-like flow with crystalline-like long-range orientational order, is the workhorse of the multi-billion dollar display industry.[1][2] The molecules that form this phase, known as mesogens, must possess a delicate balance of properties, including a wide nematic temperature range, appropriate birefringence (Δn), and, crucially, a specific dielectric anisotropy (Δε).

The introduction of highly electronegative fluorine atoms onto the mesogenic core, particularly in biphenyl-based structures, has been a transformative strategy in liquid crystal design.[3] Fluorine's unique combination of high electronegativity, small size, and low polarizability allows for the fine-tuning of intermolecular forces and dipole moments, which in turn dictates the macroscopic properties of the nematic phase.[3] This guide will dissect the causal relationships between the specific placement of two fluorine atoms on a biphenyl core and the resultant effects on key physical parameters that are critical for device performance.

Structure-Property Relationships: The Science of Fluorine Placement

The strategic placement of fluorine atoms on the biphenyl core is not arbitrary; it is a deliberate design choice to manipulate the molecule's electronic and physical characteristics. Lateral difluoro substitution, particularly at the 2,3- or 2,6- positions, has proven to be especially effective in engineering materials with desirable properties for display applications.[4][5]

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥).[6] Its sign and magnitude determine the switching behavior of the LC in an electric field.

-

Negative Δε: Difluorinated biphenyls, especially those with 2,3-difluoro substitutions, are renowned for exhibiting a negative dielectric anisotropy.[4][5][7] This is because the two C-F bond dipoles on the side of the molecule create a strong net dipole moment that is perpendicular to the long molecular axis.[5][8] Materials with negative Δε are essential for display modes like In-Plane Switching (IPS) and Vertically Aligned (VA), which offer wide viewing angles and high contrast ratios.

-

Magnitude: The magnitude of the negative Δε can be substantial, a critical factor for reducing the operating voltage of the display, thereby lowering power consumption.[4]

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a measure of how much the LC material can bend light.

-

High Birefringence: Molecules with long, conjugated π-electron systems, such as those containing phenyl rings, tend to have high birefringence.[9] The introduction of fluorine atoms can subtly influence the electron density and molecular polarizability, which in turn affects the refractive indices.[10][11]

-

Application Relevance: High birefringence materials are sought after for applications requiring significant phase modulation, while lower birefringence materials are used in standard displays to optimize the relationship between cell gap, response time, and viewing angle.[9] Difluorinated biphenyls can be designed to achieve a wide range of Δn values, making them versatile components in LC mixtures.[12][13]

Nematic Phase Stability and Range

The thermal stability of the nematic phase, defined by the melting point (crystal-to-nematic transition) and the clearing point (nematic-to-isotropic liquid transition, T_NI), is a crucial practical parameter.

-

Broadening the Nematic Range: Lateral fluorine substitution can disrupt crystal packing, often leading to a lower melting point.[3][14] Simultaneously, the electronic effects can enhance the stability of the nematic phase, leading to a higher clearing point.[14] The combination of these effects results in a broader nematic temperature range, which is highly desirable for robust device operation across various environmental conditions.[14]

-

Viscosity: A key advantage of using fluoro-substituents is the tendency to yield materials with low rotational viscosity (γ₁).[3][4] Lower viscosity is directly correlated with faster switching speeds, a critical performance metric for modern displays aiming to reduce motion blur.

Synthesis and Characterization Workflow

The journey from molecular design to a fully characterized liquid crystal involves a systematic workflow of synthesis, purification, and physical property measurement.

General Synthesis Route

Difluorinated biphenyl LCs are typically synthesized through multi-step organic reactions. A common and powerful method involves the Suzuki cross-coupling reaction to construct the core biphenyl structure, followed by other classical reactions like esterification to add terminal alkyl or alkoxy chains.[14]

Standard Characterization Protocol

Once a new compound is synthesized and purified, its liquid crystalline properties must be rigorously characterized. This is a multi-step process where each technique provides a crucial piece of the puzzle.

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[15]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heating Cycle 1: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase to erase any prior thermal history.

-

Cooling Cycle: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point. Phase transitions will appear as exothermic peaks.

-

Heating Cycle 2: Heat the sample again at the same rate. Phase transitions observed in this cycle are considered representative of the material's bulk behavior and will appear as endothermic peaks.[5]

-

-

Data Analysis: Identify the peak temperatures of the endotherms/exotherms on the thermogram to determine the transition temperatures. The area under the peaks corresponds to the transition enthalpy.

Objective: To visually identify the liquid crystal phase by observing its characteristic optical texture.[15][16]

Methodology:

-

Sample Preparation: Place a small amount of the compound on a clean glass microscope slide. Cover it with a coverslip.

-

Heating Stage: Place the slide on a programmable hot stage mounted on the polarized microscope.

-

Observation:

-

Heat the sample into the isotropic phase, where the field of view will appear completely dark (extinguished) under crossed polarizers.

-

Slowly cool the sample. Upon transitioning into the nematic phase, a characteristic texture (e.g., Schlieren or threaded texture) will appear.[1]

-

Correlate the temperatures at which these textural changes occur with the transition temperatures measured by DSC.

-

Objective: To measure key performance parameters like dielectric anisotropy (Δε) and birefringence (Δn).

Methodology:

-

Test Cell Fabrication: Construct a liquid crystal test cell using two glass substrates coated with a transparent conductor (e.g., ITO) and an alignment layer. The alignment layer (e.g., rubbed polyimide) dictates the initial orientation of the LC molecules. The cell gap is typically a few micrometers.

-

Cell Filling: Fill the cell with the liquid crystal compound in its isotropic phase via capillary action.

-

Dielectric Spectroscopy:

-

Place the filled cell in a temperature-controlled holder.

-

To measure ε⊥, use a cell with planar alignment (director parallel to substrates) and apply a low-voltage AC electric field perpendicular to the substrates. Measure the capacitance.

-

To measure ε∥, use a cell with homeotropic alignment (director perpendicular to substrates) and measure the capacitance.[17]

-

Calculate permittivity from the capacitance, and then determine Δε = ε∥ - ε⊥.[7][18]

-

-

Birefringence Measurement:

Data Summary: Properties of Representative Difluorinated Biphenyls

The precise impact of fluorine substitution is best illustrated with quantitative data. The following table summarizes typical properties for laterally difluorinated biphenyl compounds, highlighting the trends discussed.

| Compound Type | Typical Clearing Point (T_NI) | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Key Feature |

| 2,3-Difluoro Biphenyl Core | High | Strong Negative (e.g., -3 to -5) | Moderate to High | Ideal for low-voltage VA and IPS displays.[4][5] |

| 2,6-Difluoro Biphenyl Core | High | Weakly Negative/Positive | High | Useful for high-frequency or high-Δn applications.[21] |

| 3,4- or 3,5-Difluoro Biphenyl Core | Variable | Moderate Negative | Moderate | Balances properties for mixture formulation.[22] |

| Non-Fluorinated Biphenyl | Lower | Weakly Positive | Moderate | Serves as a baseline for comparison. |

Note: Specific values depend on the terminal alkyl/alkoxy chains and other structural features.

Conclusion

Difluorinated biphenyl compounds are a cornerstone of modern liquid crystal science and technology. The strategic incorporation of fluorine atoms provides an unparalleled tool for molecular engineers to precisely control the macroscopic properties of the nematic phase. By understanding the causal links between the position of fluorine substituents and the resulting dielectric anisotropy, birefringence, and phase stability, researchers can rationally design new materials. The systematic application of characterization techniques like DSC, POM, and dielectric spectroscopy is essential to validate these designs and provide the critical data needed to formulate advanced liquid crystal mixtures for next-generation displays and photonic devices.

References

- Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals.Chinese Journal of Applied Chemistry.

- Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases.

- CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.

- Fluorine's Impact on Biphenyl-Cyclohexane LCs.Scribd.

- Characterization techniques for liquid crystal materials and its application in optoelectronics devices.SlideShare.

- Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nem

- Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals.Figshare.

- High birefringence lateral difluoro phenyl tolane liquid crystals.Taylor & Francis Online.

- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines.Universidad de Granada.

- Liquid crystal.Wikipedia.

- Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals.Taylor & Francis Online.

- Various techniques have been used to characterize liquid crystals. The main factors to be c.Course Hero.

- Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals | Request PDF.

- The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases.

- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic

- Effect of substituents on the properties of fluorine-containing polyphenyl liquid crystal compounds.

- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.Biointerface Research in Applied Chemistry.

- High Birefringence Liquid Crystals.MDPI.

- Elastic and electro-optical properties of flexible fluorinated dimers with neg

- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic

- Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls.MDPI.

- Wh

- Determination of the anisotropic potential at the nematic liquid crystal‐to‐wall interface.

- Determination of the anisotropic potential at the nematic liquid crystal-to-wall interface.IBM Research.

Sources

- 1. ijmr.net.in [ijmr.net.in]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. quora.com [quora.com]

- 7. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]

- 15. ipme.ru [ipme.ru]

- 16. bhu.ac.in [bhu.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. digibug.ugr.es [digibug.ugr.es]

- 19. researchgate.net [researchgate.net]

- 20. Determination of the anisotropic potential at the nematic liquid crystal-to-wall interface for Applied Physics Letters - IBM Research [research.ibm.com]

- 21. mdpi.com [mdpi.com]

- 22. Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Impact of Fluorine Substitution on the Physicochemical Properties of Biphenyl Liquid Crystals

An In-Depth Technical Guide:

Abstract: The strategic incorporation of fluorine atoms into the molecular architecture of biphenyl liquid crystals represents a cornerstone of modern materials science, particularly for advanced liquid crystal display (LCD) technologies. This guide provides a comprehensive analysis of how fluorine substitution—leveraging the element's unique steric and electronic properties—serves as a powerful tool to modulate the critical physicochemical parameters of biphenyl mesogens. We will explore the causal mechanisms by which fluorination influences mesophase behavior, dielectric anisotropy (Δε), rotational viscosity (γ₁), and birefringence (Δn). This document is intended for researchers and materials scientists, offering field-proven insights, detailed experimental methodologies, and a robust theoretical framework to guide the rational design of next-generation liquid crystalline materials.

Introduction: The Biphenyl Core in Liquid Crystal Design

Biphenyl-based molecules are fundamental building blocks for thermotropic liquid crystals due to their rigid, calamitic (rod-like) shape, which promotes the formation of ordered, fluidic mesophases. The inherent π-conjugation across the biphenyl rings contributes to high birefringence, a property essential for modulating light. However, unsubstituted biphenyl cores often possess limitations, such as high melting points and suboptimal dielectric properties for many modern applications. Molecular engineering, therefore, becomes critical to fine-tune these materials, and fluorine has emerged as the substituent of choice for this purpose.

The Role of Fluorine: A Unique Molecular Engineering Tool

The utility of fluorine stems from a unique combination of its intrinsic properties:

-

High Electronegativity: Fluorine is the most electronegative element, creating a strong, localized dipole moment in the C-F bond. This is the primary lever for manipulating dielectric anisotropy.

-

Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to be substituted with minimal steric disruption to the molecular packing required for mesophase formation.[1]

-